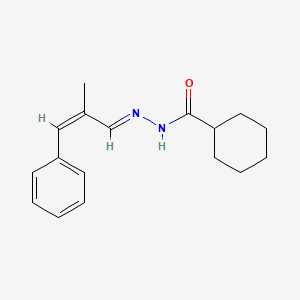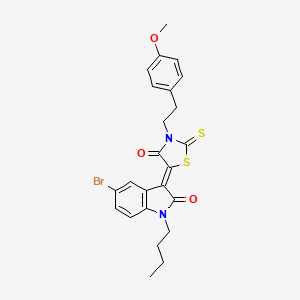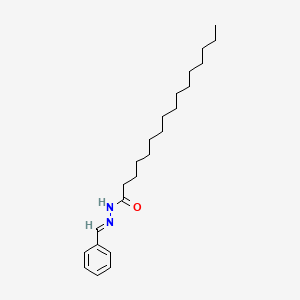
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C18H17N3O5 This compound is notable for its unique structure, which includes a phenoxyacetic acid moiety linked to a carbohydrazonoyl group and a 4-toluidino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the corresponding hydrazone.
Coupling with phenoxyacetic acid: The hydrazone intermediate is then coupled with phenoxyacetic acid under suitable conditions to form the final product.
The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the aromatic ring or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural features, such as the presence of the 4-toluidino group and the phenoxyacetic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
765901-93-7 |
|---|---|
Molekularformel |
C18H17N3O5 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-2-6-14(7-3-12)20-17(24)18(25)21-19-10-13-4-8-15(9-5-13)26-11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b19-10+ |
InChI-Schlüssel |
OWEFNSKDVHFXIB-VXLYETTFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)




![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)

